molecular formula C14H24N4O2S B2370662 tert-butyl 4-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate CAS No. 1311770-76-9

tert-butyl 4-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate

Cat. No. B2370662
CAS RN: 1311770-76-9
M. Wt: 312.43
InChI Key: JXJGBIAGOAXTSO-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biological studies.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate involves the inhibition of certain enzymes involved in various biological processes. It has been shown to inhibit the activity of the proteasome, a cellular complex involved in the degradation of proteins. This inhibition results in the accumulation of certain proteins within the cell, leading to various cellular effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of tert-butyl 4-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate are largely dependent on the specific enzymes and pathways that it inhibits. However, some general effects have been observed, such as the accumulation of certain proteins within cells, changes in cellular metabolism, and alterations in cellular signaling pathways.

Advantages and Limitations for Lab Experiments

One advantage of using tert-butyl 4-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate in lab experiments is its specificity for certain enzymes and pathways. This allows researchers to investigate the effects of specific interventions on cellular processes. However, one limitation is its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for the use of tert-butyl 4-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate in scientific research. One direction is the investigation of its potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders. Another direction is the development of more specific and potent inhibitors for certain enzymes and pathways. Additionally, the use of this compound in combination with other drugs or interventions may lead to new insights into cellular processes and disease mechanisms.

Synthesis Methods

Tert-butyl 4-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate can be synthesized through a multistep process involving the reaction of 4-ethyl-5-(p-tolylsulfonyl)-1H-1,2,3-triazole with tert-butyl 4-piperidinecarboxylate in the presence of a base. The resulting product can be purified through column chromatography to obtain the desired compound.

Scientific Research Applications

Tert-butyl 4-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate has been extensively used in scientific research for its potential applications in various biological studies. It has been used as a tool for studying the role of certain enzymes in various biological processes, such as the regulation of protein synthesis and degradation. It has also been used to investigate the mechanism of action of certain drugs and their effects on cellular processes.

properties

IUPAC Name

tert-butyl 4-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O2S/c1-5-18-11(15-16-12(18)21)10-6-8-17(9-7-10)13(19)20-14(2,3)4/h10H,5-9H2,1-4H3,(H,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXJGBIAGOAXTSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 4-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate

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